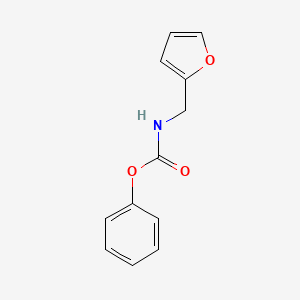

苯基(2-呋喃基甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

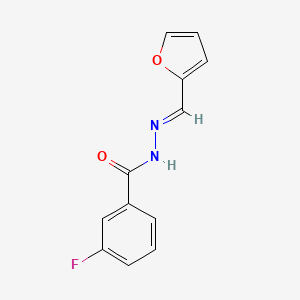

The synthesis of phenyl (2-furylmethyl)carbamate and related compounds involves several methodologies. One approach includes the catalytic cyclopropanation of alkenes via (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds, yielding 5-phenyl-2-furylcyclopropane derivatives in good yields (Miki et al., 2004). Another method involves the base cleavage of substituted [phenyl(2-thienyl)methyl]- and [phenyl(2-furyl)methyl]-trimethylsilane, demonstrating the stabilization of carbanionic centers by 2-thienyl and 2-furyl groups (Eaborn et al., 1980).

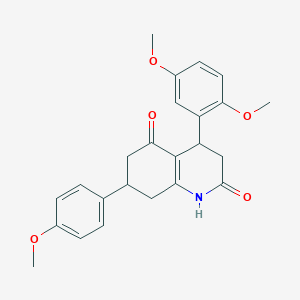

Molecular Structure Analysis

The molecular structure of phenyl (2-furylmethyl)carbamate has been elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, have shown that molecules are linked by N—H⋯O hydrogen bonds, with independent molecules in the asymmetric unit adopting different conformations (Yaman et al., 2019).

Chemical Reactions and Properties

Phenyl (2-furylmethyl)carbamate undergoes various chemical reactions, highlighting its chemical properties. For example, the carbamate group is a key structural motif in many approved drugs and is synthesized from aniline using methyl formate as a green and efficient carbonylating agent, offering an alternative to the conventional CO/CH3OH route (Yalfani et al., 2015).

Physical Properties Analysis

The physical properties of phenyl (2-furylmethyl)carbamate, such as crystallinity and phase transformation, have been explored. Crystallization experiments with phenyl carbamate as a hydrogen-bond donor with crown ethers led to the discovery of three unknown polymorphs, providing insights into its phase transformation mechanisms (Wishkerman & Bernstein, 2008).

Chemical Properties Analysis

The chemical properties of phenyl (2-furylmethyl)carbamate, including its reactivity and interaction with other chemical species, have been a subject of study. The synthesis of phenyl carbamates catalyzed by iron (II) bromide represents an oxidative approach for cross-coupling of phenols with formamides, showcasing the versatile chemical properties of carbamates (Vala et al., 2021).

科学研究应用

分析化学:

- 农业中的电化学检测: 一项研究开发了一种电化学筛选检测方法,用于检测谷物样品中的苯基氨基甲酸酯,如杀螟松、呋喃丹、异丙威和苯呋威,采用纳米炭黑创建了一个有效的丝网印刷传感器 (Della Pelle 等人,2018 年).

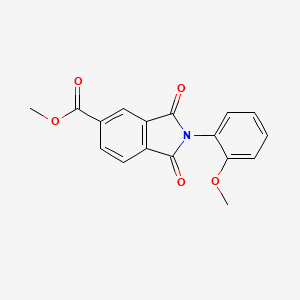

药物化合物的合成:

- 对映选择性合成: 一种苯基氨基甲酸酯对映选择性加成到内消旋环氧化物的的方法被开发出来,有效地生成受保护的反式-1,2-氨基醇,可用于合成药物化合物 (Birrell & Jacobsen,2013 年).

- 阿尔茨海默病的抑制研究: 对邻位取代的苯基 N-丁基氨基甲酸酯的研究揭示了它们对丁酰胆碱酯酶的抑制作用,丁酰胆碱酯酶是阿尔茨海默病治疗中的一个靶点 (Lin 等人,2005 年).

材料科学和化学分析:

- 用于微萃取的功能化纳米棒: 苯基氨基甲酸酯功能化的氧化锌纳米棒被用于纤维素滤纸上进行薄膜微萃取,证明了从水样中提取某些除草剂的有效性 (Saraji & Mehrafza,2017 年).

有机化学和催化:

- 烯烃环丙烷化: 一项研究详细介绍了使用源自 1-苯甲酰-顺式-1-丁烯-3-炔的 (2-呋喃基)卡宾配合物对烯烃进行环丙烷化的过程,代表了有机合成中的一种新方法 (Miki 等人,2004 年).

药物应用:

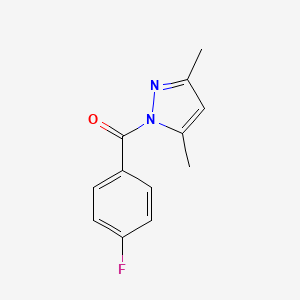

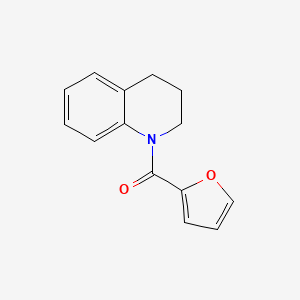

- 抗抑郁和抗惊厥活性: 对包含苯基和呋喃基的 3-(2-呋喃基)-吡唑啉衍生物的研究探索了它们的潜在抗抑郁和抗惊厥活性 (Özdemir 等人,2007 年).

- 将 CO2 转化为氨基甲酸酯: 开发了一种在常压下由 CO2 合成 N-芳基和 N-烷基氨基甲酸酯的可持续方法,在制造聚氨酯原材料方面具有潜在应用 (Takeuchi 等人,2021 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

phenyl N-(furan-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(13-9-11-7-4-8-15-11)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQIDMBJAISPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(furan-2-ylmethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)